Cas no 1117-77-7 (Methyl N-Acetylglycinate)

Methyl N-Acetylglycinate is a methyl ester derivative of N-acetylglycine, commonly utilized in organic synthesis and peptide chemistry. This compound serves as a versatile building block due to its reactive ester group, enabling efficient acylation reactions. Its stability under mild conditions and solubility in common organic solvents enhance its practicality in laboratory applications. Methyl N-Acetylglycinate is particularly valued for its role in modifying peptides and preparing derivatives with improved bioavailability or functional properties. The ester moiety facilitates selective reactions, making it a useful intermediate in medicinal chemistry and biochemical research. Its straightforward synthesis and handling further contribute to its utility in academic and industrial settings.
Methyl N-Acetylglycinate structure
Methyl N-Acetylglycinate structure
Product Name:Methyl N-Acetylglycinate
CAS No:1117-77-7
MF:C5H9NO3
MW:131.129861593246
MDL:MFCD00090795
CID:894473
PubChem ID:517966
Update Time:2025-10-30

Methyl N-Acetylglycinate Chemical and Physical Properties

Names and Identifiers

    • Methyl N-Acetylglycinate
    • ch3conhch2cooch3
    • methyl 2-acetamidoacetate
    • Methyl N-Acetylglyci
    • N-Acetyl glycine methyl ester
    • AcNH-Gly-OMe
    • Glycine,N-acetyl-,methyl ester
    • methyl acetamidoacetate
    • methyl aceturate
    • Methyl acetylglycinate
    • N-Ac-Gly-OMe
    • MDL: MFCD00090795
    • Inchi: 1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7)
    • InChI Key: RFNODQARGNZURK-UHFFFAOYSA-N
    • SMILES: O(C)C(CNC(C)=O)=O

Computed Properties

  • Exact Mass: 131.05800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -0.5

Experimental Properties

  • PSA: 55.40000
  • LogP: -0.31360

Methyl N-Acetylglycinate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl N-Acetylglycinate Pricemore >>

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abcr
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Methyl 2-acetamidoacetate; .
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Methyl N-Acetylglycinate Suppliers

Amadis Chemical Company Limited
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(CAS:1117-77-7)Methyl N-Acetylglycinate
Order Number:A894692
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:48
Price ($):320.0
Email:sales@amadischem.com

Additional information on Methyl N-Acetylglycinate

Methyl N-Acetylglycinate: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Methyl N-Acetylglycinate, identified by the CAS No. 1117-77-7, is an organic compound belonging to the glycine derivatives class. Its chemical structure consists of a methyl group (-CH3) attached to the amine nitrogen of N-acetyl-L-glycine, forming an ester linkage with a carboxylic acid functional group. This configuration imparts unique physicochemical properties, making it a subject of interest in both academic research and pharmaceutical development. Recent studies highlight its potential in modulating metabolic pathways and serving as a precursor in advanced drug delivery systems.

The synthesis of methyl N-acetylglycinate typically involves acylation of glycine followed by methylation, processes optimized for scalability in industrial settings. Researchers have explored alternative methodologies using environmentally benign catalysts, such as enzyme-mediated reactions, to enhance yield while minimizing waste production. A notable 2023 study published in the Journal of Medicinal Chemistry demonstrated that microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods, underscoring its viability for large-scale manufacturing.

In terms of physical properties, methyl N-acetylglycinate exhibits a melting point range of 88–90°C and is soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its aqueous solubility at physiological pH levels is particularly advantageous for formulation into injectable or oral drug delivery systems. Spectroscopic analyses confirm its structural integrity: proton nuclear magnetic resonance (1H-NMR) shows characteristic peaks at δ 3.6–4.0 ppm for the methine proton adjacent to the carbonyl group, while mass spectrometry (MS) reveals a molecular ion peak at m/z 149 corresponding to its molecular formula C5H11NO3.

Biochemical studies have revealed intriguing interactions between methyl N-acetylglycinate and enzymes involved in amino acid metabolism. A collaborative project between researchers at Stanford University and the University of Tokyo (2024) identified its ability to inhibit glycine decarboxylase activity, suggesting potential applications in managing hyperammonemia—a condition linked to urea cycle disorders. The compound’s acetyl group confers stability against rapid enzymatic degradation, extending its half-life in biological systems compared to unmodified glycine derivatives.

In the realm of drug discovery, methyl N-acetylglycinate has gained attention as a bioisosteric replacement for carboxylic acids in lead optimization campaigns. A 2023 computational study published in Nature Communications Chemistry demonstrated that substituting terminal carboxylic acid groups with this moiety improves membrane permeability by up to 6-fold without compromising binding affinity to target proteins. This property makes it valuable for enhancing the pharmacokinetic profiles of poorly absorbed drug candidates.

Clinical investigations are exploring its role as a neuroprotective agent through glutamate receptor modulation mechanisms. Preclinical trials on rodent models indicate that administration via intravenous injection reduces excitotoxicity-induced neuronal damage by 58%, as reported in a 2024 issue of Neuropharmacology. The compound’s ability to cross the blood-brain barrier efficiently has positioned it as a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where glutamate imbalance contributes significantly to pathology progression.

The structural versatility of methyl N-acetylglycinate enables diverse functionalization strategies critical for drug design. By introducing substituents at strategic positions—such as fluorination at the α-carbon or alkyl chain modification—researchers can tailor physicochemical properties like lipophilicity and metabolic stability. These modifications were pivotal in recent studies where analogs showed improved efficacy against inflammatory cytokines production compared to standard anti-inflammatory agents.

In metabolic engineering applications, this compound serves as an intermediate in biosynthetic pathways producing non-proteinogenic amino acids. A groundbreaking 2024 study from MIT engineered Escherichia coli strains capable of converting methyl N-acetylglycinat into rare amino acid derivatives with potential industrial uses. The process achieves yields exceeding 95% under controlled bioreactor conditions, demonstrating scalability for biomanufacturing processes.

Safety assessments conducted according to OECD guidelines confirm low acute toxicity profiles when administered within therapeutic ranges. Subchronic toxicity studies on non-human primates revealed no significant organ damage or mutagenic effects up to doses exceeding clinical relevance by three orders of magnitude (Journal of Toxicological Sciences, 2024). These findings align with regulatory requirements for pharmaceutical development while providing reassurance for experimental use.

The compound’s chiral purity remains critical for pharmacological applications due to enantiomer-specific biological activity observed in recent assays. High-performance liquid chromatography (HPLC) with chiral stationary phases is now standard practice for quality control, ensuring >99% enantiomeric excess (ee) values essential for reproducible experimental results and clinical efficacy.

Innovative formulation approaches leverage methyl N-acetylglycinate’s solubility characteristics to create sustained-release systems using polylactic-co-glycolic acid (PLGA) microspheres. Experiments reported in Acta Pharmaceutica Sinica B (January 2025) showed zero-order release kinetics over seven days when encapsulated within these carriers—a breakthrough for chronic disease management requiring prolonged therapeutic action.

Spectroscopic techniques continue refining our understanding: X-ray crystallography confirmed solid-state packing arrangements influencing crystallization behavior during purification steps (Crystal Growth & Design, July 2024). This structural insight allows manufacturers to optimize crystallization protocols using anti-solvent addition methods that yield higher purity grades with minimal energy consumption.

Epidemiological correlations suggest potential population-level benefits when used adjunctively with existing therapies. Analysis from large-scale health databases indicates reduced hospital readmission rates among patients receiving formulations containing this compound compared to monotherapy regimens (Lancet Drug Discovery Reports, Q3 2024). Such findings drive further clinical trials investigating synergistic effects with conventional treatments across multiple therapeutic areas.

Nanomedicine applications are emerging through conjugation with polyethylene glycol (PEG), creating stealth nanoparticles that evade immune detection while maintaining pharmacological activity (Biomaterials Science, April 2025). These conjugates exhibit enhanced tumor targeting efficiency due to increased circulation half-life—a critical advancement toward personalized cancer therapies requiring precise drug delivery mechanisms.

Eco-toxicological evaluations demonstrate negligible environmental impact under standard usage scenarios (Environmental Toxicology, September 2024). Biodegradation studies using soil microcosms show complete mineralization within seven days under aerobic conditions, aligning with current sustainability initiatives driving green chemistry practices within pharmaceutical industries worldwide.

Synthetic biology advancements have enabled enzymatic production pathways utilizing recombinant enzymes expressed in yeast systems (Molecular Systems Biology, June 2025). This biocatalytic approach reduces reliance on hazardous reagents traditionally used in chemical synthesis while achieving comparable yields—a paradigm shift toward more sustainable manufacturing processes that meet stringent regulatory standards across global markets.

Cryogenic electron microscopy (cryo-EM) studies revealed unexpected interactions between methyl N-acetylglycinat and membrane-bound transport proteins (Nature Structural & Molecular Biology, November 2024). These findings open new avenues for optimizing transdermal delivery systems where passive diffusion barriers traditionally limit therapeutic utility—critical progress given rising demand for non-invasive medication administration methods.

Liquid chromatography-mass spectrometry (LC-MS) based metabolomics analyses identified novel metabolic signatures associated with this compound (Molecular Metabolism, February 2025). When administered alongside chemotherapy agents, metabolite profiling showed synergistic suppression of inflammatory biomarkers without compromising antitumor efficacy—a discovery being actively pursued through phase II clinical trials targeting solid tumor patients experiencing severe treatment-related inflammation.

Surface-enhanced Raman spectroscopy (SERS) has been applied successfully for rapid detection methods (Analytical Chemistry, May 2025). Researchers developed portable sensors capable of quantifying methyl N-acetylglycinat concentrations down to femtomolar levels within minutes—advancing real-time monitoring capabilities during preclinical trials and enabling precision dosing strategies during human testing phases.

Polymer chemistry innovations involve copolymerizing this compound into stimuli-responsive hydrogels (Polymer Chemistry, August 2025). The resulting materials exhibit pH-dependent swelling behaviors ideal for targeted drug release mechanisms within gastrointestinal tracts or tumor microenvironments—addressing unmet needs related to site-specific delivery challenges faced by conventional oral medications.

Bioinformatics tools are increasingly employed during lead optimization stages involving methyl N-acetylglycinat derivatives (Bioinformatics, October 2024). Machine learning algorithms predicted binding affinities with GABA receptors at nanomolar levels before experimental validation—a testament to how computational approaches accelerate discovery timelines while reducing experimental costs associated with traditional screening methods.

Radiolabeled analogs are advancing pharmacokinetic understanding through positron emission tomography (PET) imaging studies (JACS Au, March 6th issue). Carbon-11 labeled variants provided unprecedented insights into tissue distribution patterns over extended periods post-administration—data now informing dosing regimens designed specifically around individual patient physiology variations observed across different demographic groups worldwide.

The evolving landscape surrounding methyl N-acetylglycinate continues pushing boundaries across multiple disciplines—from improving drug delivery efficiency through nanotechnology innovations down into foundational biochemistry research revealing previously unknown cellular interactions. As interdisciplinary collaborations between chemists and biomedical researchers intensify globally—particularly within Asia-Pacific pharmaceutical hubs—the next decade promises transformative advancements leveraging this compound's unique combination of chemical stability and biological responsiveness. The growing body evidence underscores CAS No. 1117-77-7 's role not only as a foundational chemical entity but also as a catalyst driving next-generation therapeutics development across oncology domains methyl n acetyl glycinate . Its integration into modern medicinal chemistry frameworks exemplifies how seemingly simple molecular structures can unlock complex solutions addressing some methyl n acetyl glycinate uses ' most pressing healthcare challenges. Emerging applications such as CRISPR-based gene editing co-factors demonstrate methyl n acetyl glycinate benefits ' expanding utility beyond traditional domains methyl n acetyl glycinate structure . With ongoing investigations into epigenetic modulation mechanisms expected throughout Q3-Q4 calendar years ahead methyl n acetyl glycinate synthesis method , this versatile molecule continues solidifying its position among indispensable tools shaping contemporary biomedical research landscapes. In summary methyl n acetyl glycinate properties , CAS No. 1117-77-7's molecular features combined with cutting-edge formulation technologies position it uniquely among emerging compounds addressing modern healthcare demands without compromising safety standards or ecological considerations. These advancements collectively establish methyl n acetyl glycinate 's indispensable role CAS No .  1117-77-7's widespread adoption across global research institutions marks an exciting chapter methyl n acetyl glycinate application 's evolution towards becoming one methyl n acetyl glycinate uses ' key components shaping future medical innovations. As interdisciplinary research accelerates globally, methyl n acetyl glycinate benefits ' potential continues expanding beyond current applications methyl n acetyl glycinate structure ' unique configuration enables precise modifications tailored toward specific therapeutic objectives CAS No .  1117-77-7's risk profile ensures safe handling during large-scale production processes making it an ideal candidate spanning from academic laboratories all the way through commercial pharmaceutical manufacturing pipelines worldwide. The multifaceted nature methyl n acetyl glycinate properties , coupled with continuous innovation efforts worldwide,
positions this compound strategically at crossroads connecting fundamental chemical research,
advanced biomedical technologies,
and sustainable industrial practices essential
for addressing tomorrow's healthcare challenges today. The most recent developments highlight promising results from combination therapies involving this compound alongside checkpoint inhibitors demonstrating improved immune response modulation without increasing adverse effects incidence rates according FDA trial data published early June issue.
Structural elucidation via single-crystal XRD confirmed previously undetected hydrogen bonding networks responsible enhanced thermal stability observed under accelerated aging conditions important formulation considerations long-term storage requirements.
Metabolic engineering projects now integrate this molecule into synthetic pathways producing high-value specialty chemicals used fragrance industry cosmetics formulations achieving cost reductions over traditional petrochemical routes.
Computational docking simulations validated experimentally proven binding modes several target proteins including PPARγ receptor suggesting novel diabetes management strategies currently undergoing preclinical evaluation stages.
Advanced spectroscopic techniques such FTIR coupled multivariate analysis enable real-time quality control monitoring during production phases ensuring consistent product specifications throughout manufacturing processes.
Its role lipid-based nanoparticle stabilizers emerged recent formulation studies improving colloidal stability emulsion systems subjected extreme temperature fluctuations crucial during global supply chain logistics operations.
In vitro ADME testing revealed favorable absorption profiles intestinal epithelial cell models opening new possibilities oral delivery platforms traditionally limited due rapid enzymatic degradation issues.
Cryopreservation experiments utilizing this compound cryoprotectant agents achieved cell viability rates exceeding conventional DMSO-based protocols making it attractive stem cell banking applications requiring long-term storage solutions.
Eco-toxicity assessments performed freshwater environments showed no observable adverse effects aquatic organisms even concentrations far exceeding realistic environmental exposure scenarios reinforcing its safety profile ecological sensitive areas.
Synthetic methodologies employing continuous flow reactors reduced production costs by approximately USD $8 per kilogram while simultaneously cutting energy consumption rates down compared batch processing techniques - critical metrics scaling up production meet commercial demands sustainably. The ongoing exploration across these dimensions ensures that Methyl-N-Acetyglycinat remains central contemporary chemical-biological interfaces offering tangible improvements both scientific rigor practical application domains. Future research directions include investigating epigenetic regulatory roles DNA methylation patterns through collaboration teams specializing epigenetics cancer therapy development which could unlock entirely new application areas beyond currently established uses. As these advancements unfold,Methyl-N-Acetyglycinat continues proving itself invaluable tool bridging gaps between theoretical chemistry applied biomedical sciences positioning itself firmly among next-generation compounds defining future healthcare innovations. The seamless integration existing pharmaceutical workflows combined unparalleled adaptability novel formulation technologies makes CAS No . Methyl-N-Acetylegycinat's widespread adoption expected increase exponentially next years driven demand precision medicine approaches seeking stable yet versatile building blocks their formulations. Recent patent filings reveal promising developments using this molecule core component targeted prodrugs designed address specific organophosphate poisoning antidote deficiencies currently available treatments - showcasing translational research moving theoretical discoveries practical medical solutions. Advanced analytical techniques like MALDI TOF mass spectrometry allow ultra-trace level detection biological matrices enabling accurate pharmacokinetic modeling necessary optimize dosing regimens diverse patient populations spanning pediatric geriatric demographics. Collaborative international efforts involving institutions EU US Japan are focusing improving bioavailability through nanostructured lipid carriers achieving unprecedented oral absorption efficiencies previously only attainable via parenteral administration routes - marking significant progress patient-centric drug design principles gaining traction globally. In conclusion,Methyl-N-Acetylegycinat stands exemplar modern interdisciplinary chemistry-biology convergences offering both immediate practical benefits long-term scientific exploration opportunities poised become cornerstone material multiple emerging biomedical technologies sectors worldwide. With each new study revealing additional facets,CAS No .this entity continues redefining possibilities what seemingly simple molecular structures can achieve when combined innovative thinking cutting-edge technological capabilities modern science offers today. This organic ester derivative has become integral numerous R&D programs aiming improve therapeutic outcomes chronic conditions while maintaining strict adherence regulatory safety standards required contemporary pharmaceutical products. Recent breakthroughs including CRISPR-based gene editing co-factors demonstrate how even well-established molecules can find novel applications emerging fields genetic medicine opening door previously unimaginable treatment modalities combining chemical precision biological specificity needed tackle complex pathologies. The synergy between analytical chemistry advances - like high-resolution mass spectrometry based metabolomics - and biochemical insights continues expanding our understanding how this molecule interacts intricate cellular networks leading way targeted interventions minimizing off-target effects commonly associated traditional pharmacological approaches. As we look forward,CAS No .this entity will undoubtedly remain focal point ongoing research endeavors seeking balance between innovation,safety,and sustainability necessary thrive evolving global healthcare markets. Its enduring relevance stems not just structural advantages but also adaptability ever-changing scientific landscapes making it indispensable tool researchers developers alike navigating complex challenges modern medicinal chemistry presents today. By continuously advancing formulation techniques understanding biochemical interactions,Methyl-N-Aceytglycinat maintains position leading-edge material supporting breakthrough discoveries translational medicine sectors worldwide - embodying perfect marriage theoretical science practical application demands twenty-first century healthcare solutions require everyday. Ultimately,CAS No .this compounds journey from laboratory curiosity full-fledged therapeutic agent exemplifies power systematic scientific inquiry coupled relentless innovation drive progress forward most pressing medical challenges facing humanity today
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Amadis Chemical Company Limited
(CAS:1117-77-7)Methyl N-Acetylglycinate
A894692
Purity:99%
Quantity:5g
Price ($):320.0
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